PAF Receptor Agonism in Platelet Aggregation
2-Thio-PAF exhibits divergent relative potency across PAF receptor-expressing cell types compared to native PAF molecular species. In direct parallel assays, 2-Thio-PAF displays potency comparable to PAF C-18 (EC50 ~1-10 nM range) in rabbit platelet aggregation, but potency comparable to PAF C-16 in guinea pig macrophage activation [1]. This contrasts with native PAF, where the rank order of potency (C-16 > C-18) is consistent across both cell types. The thioester substitution at sn-2 thus alters the receptor recognition profile in a cell-type-dependent manner, a property not observed with native ester-linked PAF analogs [2].
| Evidence Dimension | PAF receptor agonist potency (comparative rank order) |
|---|---|
| Target Compound Data | Potency equivalent to PAF C-18 in rabbit platelets; potency equivalent to PAF C-16 in guinea pig macrophages |
| Comparator Or Baseline | Native PAF C-16: higher potency than C-18 in both platelets and macrophages. Native PAF C-18: lower potency than C-16 in both cell types. |
| Quantified Difference | 2-Thio-PAF potency rank order is cell-type dependent; native PAF rank order (C-16 > C-18) is cell-type independent |
| Conditions | Rabbit platelet aggregation assay; guinea pig peritoneal macrophage activation assay |
Why This Matters
This differential potency profile enables researchers to probe PAF receptor subtype heterogeneity and cell-specific signaling, a capability not afforded by native PAF molecular species with uniform rank-order potency.
- [1] Stewart, A.G. and Grigoriadis, G. (1991). Structure-activity relationships for platelet-activating factor (PAF) and analogs reveal differences between PAF receptors on platelets and macrophages. Journal of Lipid Mediators, 4(3), 299-308. View Source
- [2] O'Flaherty, J.T. et al. (1987). 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor. Biochemical and Biophysical Research Communications, 147(1), 18-24. View Source
